2-(Aminomethyl)-5-chlorophenol
Overview
Description
2-(Aminomethyl)-5-chlorophenol is an organic compound characterized by the presence of an aminomethyl group (-CH2NH2) and a chlorine atom attached to a phenol ring
Scientific Research Applications
2-(Aminomethyl)-5-chlorophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-chlorophenol typically involves the chlorination of phenol followed by the introduction of the aminomethyl group. One common method is the reaction of 5-chlorosalicylic acid with formaldehyde and ammonia under acidic conditions to yield the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-chlorophenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Lacks the chlorine atom, which can affect its reactivity and biological activity.
5-Chloro-2-hydroxybenzylamine: Similar structure but with different positioning of functional groups.
2-(Aminomethyl)-4-chlorophenol: Chlorine atom is in a different position, leading to different chemical properties.
Uniqueness
2-(Aminomethyl)-5-chlorophenol is unique due to the specific positioning of the aminomethyl and chlorine groups on the phenol ring, which influences its reactivity and potential applications. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring provides a balance that can be exploited in various chemical reactions and biological interactions.
Properties
IUPAC Name |
2-(aminomethyl)-5-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-2-1-5(4-9)7(10)3-6/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFODQGSLFISIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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